Cas no 2228456-35-5 (3-({3-(difluoromethyl)sulfanylphenyl}methyl)pyrrolidine)

3-({3-(difluoromethyl)sulfanylphenyl}methyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-({3-(difluoromethyl)sulfanylphenyl}methyl)pyrrolidine
- 2228456-35-5
- 3-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)pyrrolidine
- EN300-1972710
-
- インチ: 1S/C12H15F2NS/c13-12(14)16-11-3-1-2-9(7-11)6-10-4-5-15-8-10/h1-3,7,10,12,15H,4-6,8H2
- InChIKey: CODNCVAGSFUAIF-UHFFFAOYSA-N
- ほほえんだ: S(C(F)F)C1=CC=CC(=C1)CC1CNCC1
計算された属性
- せいみつぶんしりょう: 243.08932698g/mol
- どういたいしつりょう: 243.08932698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
3-({3-(difluoromethyl)sulfanylphenyl}methyl)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1972710-10g |
3-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)pyrrolidine |
2228456-35-5 | 10g |
$7312.0 | 2023-09-16 | ||
Enamine | EN300-1972710-0.1g |
3-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)pyrrolidine |
2228456-35-5 | 0.1g |
$1496.0 | 2023-09-16 | ||
Enamine | EN300-1972710-1g |
3-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)pyrrolidine |
2228456-35-5 | 1g |
$1701.0 | 2023-09-16 | ||
Enamine | EN300-1972710-0.5g |
3-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)pyrrolidine |
2228456-35-5 | 0.5g |
$1632.0 | 2023-09-16 | ||
Enamine | EN300-1972710-10.0g |
3-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)pyrrolidine |
2228456-35-5 | 10g |
$7312.0 | 2023-06-02 | ||
Enamine | EN300-1972710-1.0g |
3-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)pyrrolidine |
2228456-35-5 | 1g |
$1701.0 | 2023-06-02 | ||
Enamine | EN300-1972710-0.25g |
3-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)pyrrolidine |
2228456-35-5 | 0.25g |
$1564.0 | 2023-09-16 | ||
Enamine | EN300-1972710-2.5g |
3-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)pyrrolidine |
2228456-35-5 | 2.5g |
$3332.0 | 2023-09-16 | ||
Enamine | EN300-1972710-5g |
3-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)pyrrolidine |
2228456-35-5 | 5g |
$4930.0 | 2023-09-16 | ||
Enamine | EN300-1972710-5.0g |
3-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)pyrrolidine |
2228456-35-5 | 5g |
$4930.0 | 2023-06-02 |
3-({3-(difluoromethyl)sulfanylphenyl}methyl)pyrrolidine 関連文献
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
3-({3-(difluoromethyl)sulfanylphenyl}methyl)pyrrolidineに関する追加情報
Recent Advances in the Study of 3-({3-(Difluoromethyl)sulfanylphenyl}methyl)pyrrolidine (CAS: 2228456-35-5)
The compound 3-({3-(difluoromethyl)sulfanylphenyl}methyl)pyrrolidine (CAS: 2228456-35-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a difluoromethylthio group and a pyrrolidine moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of synthetic routes for 3-({3-(difluoromethyl)sulfanylphenyl}methyl)pyrrolidine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel and efficient synthetic pathway that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a combination of palladium-catalyzed cross-coupling and reductive amination, achieving a 75% overall yield with high enantiomeric purity. This advancement is critical for further preclinical and clinical development.
Pharmacological evaluations have revealed that 3-({3-(difluoromethyl)sulfanylphenyl}methyl)pyrrolidine exhibits potent activity as a modulator of G protein-coupled receptors (GPCRs). Specifically, it has been identified as a selective antagonist for the serotonin receptor subtype 5-HT2A, with an IC50 value of 12 nM. This finding, reported in a recent issue of Bioorganic & Medicinal Chemistry Letters, suggests potential applications in the treatment of central nervous system (CNS) disorders such as schizophrenia and depression. The compound's ability to cross the blood-brain barrier (BBB) was also confirmed in rodent models, further supporting its therapeutic potential.
In addition to its CNS activity, 3-({3-(difluoromethyl)sulfanylphenyl}methyl)pyrrolidine has demonstrated anti-inflammatory properties. A 2024 study in the European Journal of Pharmacology highlighted its efficacy in inhibiting the NF-κB pathway, a key regulator of inflammatory responses. The compound reduced pro-inflammatory cytokine production in vitro and exhibited significant anti-inflammatory effects in a murine model of rheumatoid arthritis. These findings open new avenues for its use in autoimmune and inflammatory diseases.
Despite these promising results, challenges remain in the development of 3-({3-(difluoromethyl)sulfanylphenyl}methyl)pyrrolidine as a therapeutic agent. Pharmacokinetic studies have indicated a relatively short half-life in vivo, necessitating further structural modifications to improve metabolic stability. Additionally, comprehensive toxicology assessments are required to ensure safety profiles meet regulatory standards. Ongoing research aims to address these limitations while exploring additional therapeutic targets.
In conclusion, 3-({3-(difluoromethyl)sulfanylphenyl}methyl)pyrrolidine (CAS: 2228456-35-5) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its dual activity in CNS and inflammatory pathways underscores its potential as a multi-target therapeutic agent. Continued research and development efforts are expected to further elucidate its mechanisms and expand its applications, paving the way for future clinical trials and therapeutic innovations.
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